molecular formula C21H18FN3O4 B2925610 1-(4-fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-10-4

1-(4-fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Numéro de catalogue: B2925610
Numéro CAS: 1105243-10-4
Poids moléculaire: 395.39
Clé InChI: JKOIPIOVABBXPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (molecular formula: C₂₁H₁₈FN₃O₄; molecular weight: 395.4 g/mol) is a carbohydrazide derivative featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at the N1 position and a 2-methoxybenzoyl hydrazide at the C3 position . Its structure (Figure 1) combines aromatic fluorination and methoxylation, which are known to enhance lipophilicity and binding interactions in biological systems.

Propriétés

IUPAC Name

1-[(4-fluorophenyl)methyl]-N'-(2-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-29-18-7-3-2-5-16(18)19(26)23-24-20(27)17-6-4-12-25(21(17)28)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOIPIOVABBXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-Fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound notable for its unique structural features, which include a dihydropyridine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN3O4
  • Molecular Weight : Approximately 395.4 g/mol
  • Key Functional Groups :
    • Dihydropyridine ring
    • Fluorobenzyl group
    • Methoxybenzoyl moiety

The presence of a fluorine atom enhances the compound's lipophilicity and stability, which are desirable traits in drug design. The unique combination of functional groups may influence its pharmacological properties, potentially leading to enhanced biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that compounds with dihydropyridine and hydrazide functionalities often exhibit significant antimicrobial properties. For instance, analogs of this compound have shown promising results against various bacterial strains. A comparative analysis of structurally similar compounds highlights their potential:

Compound NameStructural FeaturesBiological Activity
N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideSimilar dihydropyridine and hydrazide structurePotential antimicrobial activity
1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidDihydropyridine core with carboxylic acidAntimicrobial and anticancer properties
1-(4-chlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazideChlorine substituent instead of fluorineAntimicrobial activity

The specific interactions between the compound and microbial targets are still under investigation, but preliminary data suggest that the fluorine atom may enhance binding affinity to certain enzymes or receptors involved in microbial resistance mechanisms.

Anticancer Potential

Similar compounds have been studied for their anticancer properties, particularly in breast cancer models. For example, derivatives with related structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like Notch-AKT .

Case Study: Anticancer Activity

In a recent study focusing on a structurally related compound, researchers observed:

  • Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3
  • IC50 Values :
    • MCF-7: 2.96 μmol/L (24h), 1.06 μmol/L (48h)
    • MDA-MB-231: 0.80 μmol/L (24h), 0.67 μmol/L (48h)
    • SK-BR-3: 1.21 μmol/L (24h), 0.79 μmol/L (48h)

The treatment resulted in increased apoptotic rates correlating with higher concentrations of the compound, suggesting that similar mechanisms could be applicable to 1-(4-fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

  • Interaction with specific enzymes or receptors.
  • Induction of oxidative stress leading to apoptosis.
  • Modulation of cell signaling pathways related to growth and survival.

Further studies are required to clarify these interactions and their implications for therapeutic applications.

Comparaison Avec Des Composés Similaires

Ligand 1 and Ligand 2: Trimethoxy and Bromophenyl Derivatives

Ligand 1 : (E)-2-Oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide
Ligand 2 : (E)-N'-(1-(4-Bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Property Target Compound Ligand 1 Ligand 2
Substituents 4-Fluorobenzyl, 2-methoxybenzoyl 2,3,4-Trimethoxybenzylidene 4-Bromophenylethylidene
Molecular Weight 395.4 g/mol 373.3 g/mol 334.0 g/mol
Binding Affinity Not reported -7.1 kcal/mol (glucosamine-6-phosphate synthase) -7.3 kcal/mol (glucosamine-6-phosphate synthase)
Antimicrobial Activity Not reported Moderate (MIC ~10–21 μM) High (MIC ~10–21 μM)

Key Differences :

  • Ligand 2’s bromine atom may increase halogen bonding in enzyme active sites, explaining its stronger binding affinity .
  • Synthetic Yield : Ligand 2 was synthesized in 92% yield , higher than typical yields for methoxy-substituted analogs, suggesting brominated derivatives are more reactive in condensation reactions.

N'-[(3Z)-5-Chloro-1-(4-Fluorobenzyl)-2-Oxoindole-3-Carbohydrazide

This indole-isatin hybrid (molecular formula: C₂₄H₁₆ClFN₄O₃) shares the 4-fluorobenzyl group but replaces the dihydropyridine core with an indole ring. It exhibits potent antimicrobial activity (MIC: <10 μM) , highlighting the importance of the indole moiety in enhancing activity against resistant pathogens. However, the dihydropyridine scaffold in the target compound may offer better π-π stacking interactions in enzyme binding pockets compared to the planar indole system.

1-(4-Fluorobenzyl)-4-(Furan-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile

This derivative (CAS: 73655-51-3) replaces the carbohydrazide group with a nitrile, drastically altering its reactivity. The nitrile group increases electrophilicity but reduces hydrogen-bonding capacity, likely diminishing enzyme inhibition efficacy compared to the target compound’s hydrazide moiety .

N'-Benzoyl-2-Oxo-2H-Chromene-3-Carbohydrazide

Featuring a chromene ring instead of dihydropyridine, this compound (synthesized in 71% yield ) shows weaker binding to glucosamine-6-phosphate synthase due to the lack of the dihydropyridine’s conjugated system. This underscores the dihydropyridine core’s role in stabilizing ligand-enzyme interactions via resonance.

Structural and Functional Insights

Role of Substituents

  • Fluorine : The 4-fluorobenzyl group in the target compound enhances metabolic stability and hydrophobic interactions .
  • Methoxy Group : The 2-methoxybenzoyl moiety may participate in hydrogen bonding with enzyme residues, similar to Ligand 1’s trimethoxy groups .
  • Dihydropyridine Core : Provides a planar structure for π-π stacking, critical for binding to aromatic residues in enzymes like glucosamine-6-phosphate synthase .

Computational Predictions

Density Functional Theory (DFT) studies on similar ligands (e.g., Ligand 1 and 2) reveal that electron-withdrawing groups (e.g., bromine) lower the LUMO energy, enhancing electrophilicity and reactivity . Molecular docking suggests that bulky substituents (e.g., bromophenyl) improve steric complementarity in binding pockets .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-fluorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how can reaction yields be optimized?

Methodological Answer:

  • Route 1 : Condensation of 2-oxo-1,2-dihydropyridine-3-carbohydrazide with 4-fluorobenzyl bromide, followed by acylation with 2-methoxybenzoyl chloride. Use polar aprotic solvents (e.g., DMF) and base catalysis (e.g., triethylamine) to enhance nucleophilicity .
  • Route 2 : Direct hydrazide formation via refluxing hydrazine hydrate with the corresponding ester intermediate under acidic conditions (e.g., glacial acetic acid) .
  • Optimization : Monitor reaction progress via TLC. Improve yields (e.g., 66–82%) by controlling stoichiometry (1:1.2 molar ratio of hydrazide to acylating agent) and using inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computed values (e.g., Gaussian 09W). Key signals: aromatic protons (~6.5–8.0 ppm), carbonyl carbons (~165–175 ppm) .
    • IR : Confirm hydrazide N–H stretches (~3200 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC/MBC values (e.g., 10.7–21.4 μM) and compare with positive controls like ciprofloxacin .
  • Enzyme Inhibition : Test inhibition of glucosamine-6-phosphate synthase via UV-Vis spectroscopy (monitor NADPH depletion at 340 nm) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with glucosamine-6-phosphate synthase?

Methodological Answer:

  • Software : Use AutoDock Vina (for speed) or Gaussian 09W (for higher accuracy). Prepare the protein (PDB: 1MOQ) by removing water and adding polar hydrogens .
  • Parameters : Set grid boxes (20×20×20 Å) centered on the active site. Run 10 docking poses; validate with RMSD clustering (<2.0 Å) .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50_{50} values. Prioritize poses with hydrogen bonds to Thr-485 or hydrophobic interactions with Phe-488 .

Q. How do crystallographic studies resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
  • Key Metrics : Report R-factors (<0.05), bond length accuracy (±0.006 Å), and torsion angles (e.g., dihedral between pyridine and benzoyl groups = 12.3°) .
  • Challenges : Address disorder in flexible hydrazide chains using PART instructions in SHELXL .

Q. How can contradictory data from antimicrobial assays be analyzed statistically?

Methodological Answer:

  • Data Normalization : Express MIC values as log10_{10} transforms to reduce variance. Use ANOVA with post-hoc Tukey tests to compare activity across bacterial strains .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Correlate results with lipophilicity (logP) via linear regression (R2^2 > 0.7) .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

Methodological Answer:

  • Degradation Pathways : Identify hydrolysis-prone sites (e.g., hydrazide bond) via LC-MS/MS under accelerated conditions (pH 7.4, 40°C).
  • Formulation : Use cyclodextrin inclusion complexes (e.g., β-CD) to enhance solubility. Confirm stability via 1H^1H NMR (no peak shifts after 72 hours) .

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